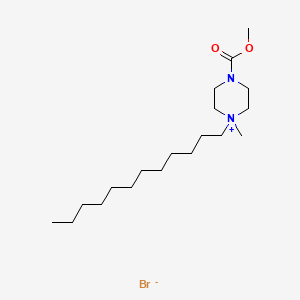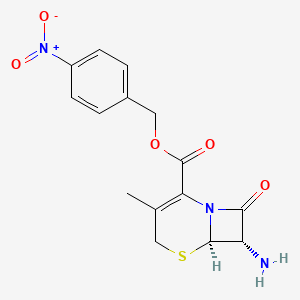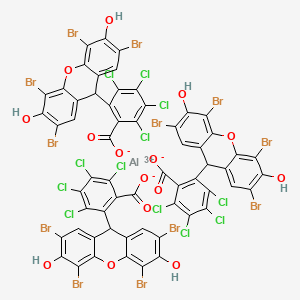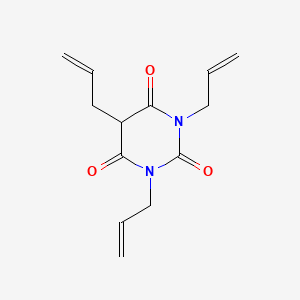
1,3,5-Triallylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triallylbarbituric acid is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. This compound is characterized by the presence of three allyl groups attached to the nitrogen atoms at positions 1, 3, and 5 of the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse pharmacological and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triallylbarbituric acid can be synthesized through a multi-step process involving the alkylation of barbituric acid. The general synthetic route involves the following steps:
Preparation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea and malonic acid.
Alkylation: The barbituric acid is then alkylated with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triallylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated barbituric acid derivatives.
Substitution: Various substituted barbituric acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3,5-Triallylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triallylbarbituric acid involves its interaction with various molecular targets and pathways. The allyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may also modulate the activity of enzymes and receptors, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barbituric Acid: The parent compound with no allyl groups.
1,3-Diallylbarbituric Acid: A derivative with two allyl groups.
1-Allylbarbituric Acid: A derivative with one allyl group.
Uniqueness
1,3,5-Triallylbarbituric acid is unique due to the presence of three allyl groups, which confer distinct chemical and biological properties. The multiple allyl groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
104691-83-0 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1,3,5-tris(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H16N2O3/c1-4-7-10-11(16)14(8-5-2)13(18)15(9-6-3)12(10)17/h4-6,10H,1-3,7-9H2 |
Clé InChI |
RFKSGQUJJHKFML-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1C(=O)N(C(=O)N(C1=O)CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


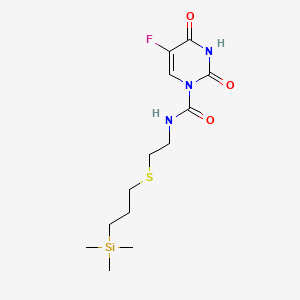
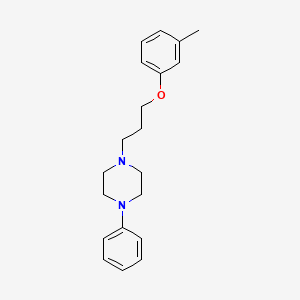
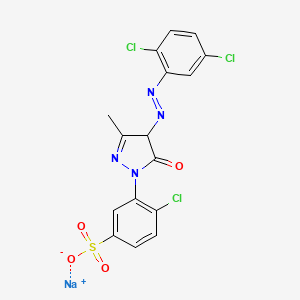

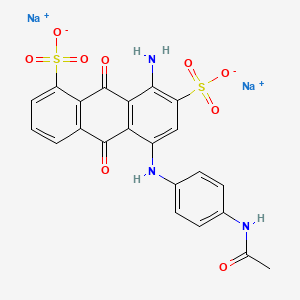
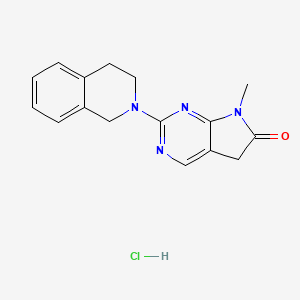
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


